Cyclohex-1-en-1-yl phenylacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
827615-83-8 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
cyclohexen-1-yl 2-phenylacetate |
InChI |
InChI=1S/C14H16O2/c15-14(11-12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-9H,2,5-6,10-11H2 |
InChI Key |
YJECFCHLUWZUBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)OC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohex 1 En 1 Yl Phenylacetate and Analogues
Esterification Approaches to Phenylacetate (B1230308) Esters
Esterification remains the most fundamental approach for synthesizing phenylacetate esters. This class of reactions involves the condensation of a carboxylic acid with an alcohol, a process that can be catalyzed in various ways to achieve high yields and selectivity. pressbooks.pub
Acid catalysis is a cornerstone of ester synthesis, facilitating the reaction between a carboxylic acid and an alcohol. pressbooks.pub This process, known as Fischer esterification, is an equilibrium-limited reaction where the presence of an acid catalyst is essential to achieve practical reaction rates. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. pressbooks.pubmasterorganicchemistry.com To drive the equilibrium towards the product, an excess of one reactant (usually the alcohol) is used, or water is removed as it is formed. pressbooks.pubresearchgate.net
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly employed for this purpose. masterorganicchemistry.comresearchgate.netkhanacademy.org These catalysts are effective but can present challenges in product purification, as they must be neutralized and separated from the reaction mixture. This can lead to the formation of salt by-products and potential environmental concerns. Traditional esterification of phenylacetic acid often utilizes these homogeneous catalysts, though they can be less selective and require stringent work-up procedures. researchgate.net
Heterogeneous catalysts operate in a different phase from the reaction mixture, offering significant advantages such as ease of separation, potential for regeneration and reuse, and often milder reaction conditions. researchgate.netcu.edu.eg For phenylacetate synthesis, solid acid catalysts are a greener alternative to homogeneous systems. gcsu.edu
Ion-Exchange Resins: Amberlyst-15, a macroreticular polystyrene-based resin with sulfonic acid groups, is a prominent example. cu.edu.eg It serves as a highly effective and reusable solid acid catalyst for various reactions, including esterification. researchgate.netorganic-chemistry.orgsrce.hr Its high thermal and chemical stability, along with a large surface area and high ion-exchange capacity, make it superior to many other resins for acid-catalyzed reactions. cu.edu.eg It has been successfully used to promote the synthesis of various esters, providing high yields and selectivity while simplifying product work-up. organic-chemistry.org
Clay Catalysts: Metal-exchanged montmorillonite (B579905) nanoclays have also been demonstrated as effective heterogeneous catalysts for the synthesis of phenylacetate esters. royalsocietypublishing.orgnih.gov For instance, the esterification of phenylacetic acid with p-cresol (B1678582) has been studied using various metal cation-exchanged (Al³⁺, Zn²⁺, Fe³⁺, etc.) montmorillonite clays (B1170129). nih.gov Al³⁺-montmorillonite was found to be particularly active, with the catalytic activity linked to the number of available Brønsted acid sites on the clay surface. royalsocietypublishing.org These clay-based catalysts are advantageous due to their low cost and environmentally friendly nature.
| Catalyst | Reactants | Temperature (°C) | Yield (%) | Source |
| Al³⁺-Montmorillonite | Phenylacetic acid, p-cresol | 110 | ~80 | researchgate.netroyalsocietypublishing.org |
| H⁺-Montmorillonite | Phenylacetic acid, p-cresol | Reflux (6h) | 52 | researchgate.net |
| Al³⁺-Montmorillonite | Phenylacetic acid, p-cresol | Reflux (6h) | 67 | researchgate.net |
| Amberlyst-15 | Aldehydes, Trimethylphosphite | Room Temp | Excellent | organic-chemistry.org |
This table summarizes the performance of various heterogeneous catalysts in esterification and related reactions.
Dehydrative esterification methods involve the use of a coupling agent that consumes the water molecule formed during the reaction, thus driving the equilibrium towards the ester product. These methods are particularly useful for substrates that are sensitive to the high temperatures or strong acids used in Fischer esterification. nih.govwikipedia.org
The Steglich esterification is a premier example of this approach, enabling ester formation under exceptionally mild, often room-temperature, conditions. wikipedia.org This reaction utilizes N,N'-dicyclohexylcarbodiimide (DCC) as the dehydrating agent, which converts the water by-product into dicyclohexylurea (DCU), an insoluble solid that can be easily filtered off. wikipedia.org The reaction is catalyzed by a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then acts as an acyl-transfer agent, reacting with the intermediate to form a highly reactive acylpyridinium species, which is then attacked by the alcohol to yield the desired ester. organic-chemistry.org This method is highly versatile and has been employed in the total synthesis of complex natural products due to its efficiency with sensitive and sterically hindered substrates. nih.govnih.govyoutube.com
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com It is an equilibrium process that is typically driven to completion by using a large excess of the reactant alcohol or by removing the alcohol by-product. masterorganicchemistry.comyoutube.com
For the synthesis of enol esters like cyclohex-1-en-1-yl phenylacetate, a particularly relevant method is transvinylation . This involves reacting a carboxylic acid with a vinyl ester, such as vinyl acetate (B1210297), often in the presence of a catalyst. researchgate.netrsc.org Vinyl acetate serves as a vinyl group donor. Organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to efficiently catalyze the transesterification of phenols with vinyl acetate under solvent-free conditions, providing high yields of phenyl acetates. rsc.org While traditionally requiring acid or base catalysts, modern methods have expanded the scope and efficiency of this transformation. researchgate.net
| Catalyst Type | Reactants | Key Features | Source |
| Acid/Base | Ester, Alcohol | Reversible; requires excess alcohol or removal of by-product. | masterorganicchemistry.com |
| Organocatalyst (DABCO) | Phenol, Vinyl Acetate | Solvent-free; high yields for phenyl acetates. | rsc.org |
| Ruthenium/Palladium | Carboxylic Acid, Vinyl Acetate | Used for transvinylation, though mercury catalysts were used historically. | researchgate.netgoogle.com |
| N-Heterocyclic Carbenes | Alcohols, Esters | Strong basicity enhances alcohol nucleophilicity for acylation. | organic-chemistry.org |
This table presents different catalytic approaches for transesterification reactions.
Research into ester synthesis continues to yield novel catalytic systems that offer improved efficiency, selectivity, and sustainability.
Ionic Liquids: Pyridine propyl sulfonic acid ionic liquids have been used as catalysts for preparing phenylacetate. This method offers the advantage of avoiding traditional solvents, simple and safe operation, and potential for industrial-scale production. google.com
Transition Metal Catalysis:
Ruthenium Complexes: A recently developed ruthenium-based pincer complex has been shown to catalyze the dehydrogenative synthesis of esters from enol ethers and water. rsc.orgnih.gov This system uses water as a formal oxidant, producing H₂ gas as the only by-product, which aligns with green chemistry principles. nih.gov
Nickel Catalysis: Nickel-based catalysts have been developed for ester transfer reactions, allowing for the synthesis of aromatic esters from other esters and haloarenes or arenols. chem-station.com
Yamaguchi Esterification: While primarily known for macrolactonization, the Yamaguchi esterification is a powerful method for intermolecular ester synthesis. wikipedia.org3rd-in.co.jp It involves the formation of a mixed anhydride (B1165640) from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride, which is then reacted with an alcohol in the presence of a stoichiometric amount of DMAP. wikipedia.orgtora-organic.comchem-station.com This method is effective for creating sterically hindered esters.
Novel Catalytic Systems for Ester Synthesis
Phosphoric Acid Catalysis
Brønsted acids are classic catalysts for esterification reactions. The Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a fundamental method for ester synthesis. masterorganicchemistry.comyoutube.com In the context of this compound, this would involve the reaction of 1-cyclohexenol with phenylacetic acid, catalyzed by an acid such as phosphoric acid (H₃PO₄), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen of phenylacetic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 1-cyclohexenol. masterorganicchemistry.comyoutube.com The reaction is reversible, and the removal of water is typically required to drive the equilibrium toward the ester product. youtube.com
Chiral phosphoric acids (CPAs), derived from motifs like BINOL, have emerged as powerful organocatalysts for a wide range of asymmetric transformations. wikipedia.orgscispace.com These catalysts function as chiral Brønsted acids and can facilitate highly enantioselective reactions. scispace.comsigmaaldrich.com While often used for creating chiral centers, their ability to act as efficient acid catalysts can be applied to esterifications, potentially offering mild reaction conditions and high selectivity. rsc.org Their bifunctional nature, with both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allows them to activate both reaction partners. scispace.com
A study on the esterification of phenylacetic acid with various alcohols, including the structurally related cyclohexanol (B46403), demonstrated the effectiveness of solid acid catalysts like Amberlyst-15. researchgate.net This suggests that such heterogeneous catalysts could also be effective for the synthesis of the target vinyl ester, offering advantages in terms of catalyst separation and reuse.
Table 1: Comparison of Acid Catalysts for Esterification
| Catalyst Type | Example(s) | Key Features | Citation(s) |
|---|---|---|---|
| Mineral Acid | H₂SO₄, H₃PO₄ | Strong acid, inexpensive, classic method. | masterorganicchemistry.comyoutube.com |
| Sulfonic Acid | p-Toluenesulfonic acid (TsOH) | Strong organic acid, solid, easier to handle than H₂SO₄. | masterorganicchemistry.com |
| Solid Acid Resin | Amberlyst-15 | Heterogeneous, reusable, simplifies product purification. | researchgate.net |
Metal-Catalyzed Approaches (e.g., Cobalt(II) Chloride)
Transition metal catalysis offers powerful and selective methods for forming C-O bonds in ester synthesis. Cobalt, being an earth-abundant and cost-effective metal, has garnered significant attention. Cobalt(II) chloride (CoCl₂) is a versatile Lewis acid catalyst used in various organic transformations, including acylation reactions.
A prominent cobalt-catalyzed method for synthesizing enol esters involves the regio- and stereoselective hydro-oxycarbonylation of alkynes with carboxylic acids. organic-chemistry.orgnih.gov In this approach, a catalyst system generated in situ from a cobalt salt (e.g., Co(BF₄)₂ or potentially CoCl₂), a phosphine (B1218219) ligand, and a reductant can effectively couple an alkyne with a carboxylic acid to yield the corresponding vinyl ester. organic-chemistry.orgnih.gov For the synthesis of the target molecule, this would entail the reaction of 1-ethynylcyclohexene (B1205888) with phenylacetic acid.
Furthermore, cobalt-catalyzed alkoxycarbonylation of alkenes provides another route to esters. nih.gov These light-promoted reactions can proceed under mild conditions. While this typically yields saturated esters, modifications to the catalytic system could potentially lead to unsaturated products. More directly, cobalt(II) salts can catalyze the reduction of esters to either aldehydes or alcohols, demonstrating their role in transformations involving ester functionalities. rsc.org A cooperative system involving a cobalt-based catalyst has also been developed for the synthesis of (Z)-silyl enol ethers, which are precursors to enolates and can be used in subsequent esterification reactions. acs.org
Table 2: Cobalt-Catalyzed Routes to Enol Esters and Related Compounds
| Reaction Type | Substrates | Catalyst System | Product Type | Citation(s) |
|---|---|---|---|---|
| Hydro-oxycarbonylation | Alkyne, Carboxylic Acid | Co(BF₄)₂, tridentate phosphine, Zn | Enol Ester | organic-chemistry.orgnih.gov |
| Alkoxycarbonylation | Alkene, Alcohol, CO | Cobalt Carbonyl (light-promoted) | Ester | nih.gov |
Organocatalysis in Esterification
Organocatalysis provides a metal-free alternative for ester synthesis, often proceeding under mild conditions with high functional group tolerance. For the synthesis of this compound, various organocatalytic strategies can be envisioned.
A direct organocatalytic esterification of phenylacetic acid with cyclohexanol, a saturated analogue of the required precursor, has been successfully demonstrated using a phenol-tethered sulfoxide (B87167) catalyst. rsc.org This reaction proceeds through an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol. This method proved effective for secondary alcohols like cyclohexanol, achieving good yields. rsc.org
N-Heterocyclic carbenes (NHCs) are another powerful class of organocatalysts that can facilitate esterifications. They can activate carboxylic acids or their derivatives towards reaction with alcohols. The use of benzotriazole (B28993) esters, formed in situ from carboxylic acids, has been shown to be an effective strategy for the esterification of sterically hindered alcohols, a reaction mediated by bases like 4-dimethylaminopyridine (DMAP). researchgate.net
Strategies for Introducing the Cyclohex-1-en-1-yl Moiety
The formation of the target ester is contingent on the availability of the cyclohexenyl precursor. Several synthetic strategies can be employed to construct this key structural motif.
Reactions Involving Cyclohexenols as Precursors
The most direct approach to synthesizing this compound is the esterification of 1-cyclohexenol with phenylacetic acid or an activated derivative. The reactivity of alcohols in esterification typically follows the order of primary > secondary > tertiary, primarily due to steric hindrance. youtube.com As a secondary alcohol, 1-cyclohexenol can be readily esterified under standard conditions.
The precursor, 1-cyclohexenol, can be synthesized from cyclohexanone (B45756) via reduction. The choice of reducing agent can influence the stereoselectivity if a chiral center is present. Alternatively, the dehydration of cyclohexanol using a strong acid catalyst like phosphoric or sulfuric acid yields cyclohexene (B86901). umass.eduyoutube.com While this is a common undergraduate experiment, subsequent functionalization of the cyclohexene is necessary. A more direct route involves the esterification of cyclohexene itself with a carboxylic acid over an ion exchange resin catalyst, which has been shown to be a 100% atom-economical process for producing cyclohexyl esters like cyclohexyl phenylacetate. rsc.org A two-step process involving the esterification of cyclohexene with formic acid followed by hydrolysis is another established route to cyclohexanol, which can then be used to form other esters. researchgate.net
Ring-Forming Reactions Yielding Cyclohexene Structures
The cyclohexene ring system can be constructed through various cyclization reactions. These methods build the carbocyclic core and install the necessary unsaturation, often leading to a cyclohexenone intermediate which can then be converted to the desired cyclohexenol (B1201834) precursor.
Notable ring-forming reactions include:
[5+1] Cycloaddition: Cationic Rhodium(I) catalysts can mediate the cycloaddition of vinylcyclopropanes with carbon monoxide (CO) to afford cyclohexenones. organic-chemistry.org
Hydrative Cyclization: Gold(I) complexes are effective catalysts for the cyclization of 1,6-diynes to yield substituted cyclohexenone derivatives. organic-chemistry.org
Tandem Alkyne Hydration/Aldol Condensation: Trifluoroacetic acid (TFA) can promote the carbocyclization of terminal 5-alkynals to form cyclohexenones. organic-chemistry.org
Conia-Ene Reaction: The cyclization of β-alkynic β-keto esters can be promoted by ytterbium(III) triflate to construct cyclic enones. organic-chemistry.org
These methods provide access to functionalized cyclohexene rings that serve as versatile intermediates for the synthesis of the target molecule.
Olefination and Dehydrogenation Strategies for Cyclohexenylidene Systems
An alternative strategy involves generating the double bond within a pre-existing six-membered ring. This can be achieved through dehydrogenation of a saturated precursor or via olefination reactions.
A powerful method for introducing the α,β-unsaturation is the direct dehydrogenation of a ketone. For example, cyclohexanone can be converted to cyclohexenone using a palladium catalyst with an oxidant. organic-chemistry.org The resulting cyclohexenone can then be selectively reduced at the carbonyl group to furnish 1-cyclohexenol, the immediate precursor for the esterification step.
Another approach involves the synthesis of phenyl-substituted cyclohexene derivatives starting from cyclohexanone. tubitak.gov.tr This can involve multiple steps, including the introduction of a phenyl group and subsequent elimination reactions to form the double bond, providing access to structures like 1-phenylcyclohexene. tubitak.gov.tr
Table 3: Summary of Strategies for Cyclohexene Ring Synthesis/Functionalization
| Strategy | Precursor(s) | Key Transformation | Intermediate/Product | Citation(s) |
|---|---|---|---|---|
| Precursor Dehydration | Cyclohexanol | Acid-catalyzed elimination | Cyclohexene | umass.eduyoutube.com |
| Precursor Esterification | Cyclohexene, Phenylacetic Acid | Direct addition over solid acid | Cyclohexyl phenylacetate | rsc.org |
| Ring-Forming Cycloaddition | Vinylcyclopropane, CO | Rh(I)-catalyzed [5+1] cycloaddition | Cyclohexenone | organic-chemistry.org |
| Dehydrogenation | Cyclohexanone | Pd-catalyzed dehydrogenation | Cyclohexenone | organic-chemistry.org |
Convergent and Divergent Synthetic Pathways to this compound
Convergent Synthesis:
One of the primary convergent methods is the direct esterification of cyclohex-1-en-1-ol with phenylacetic acid or its activated derivatives. orgoreview.comresearchgate.net This can be achieved through several established esterification protocols:
Fischer-Speier Esterification: This classic method involves reacting the alcohol (cyclohex-1-en-1-ol) and the carboxylic acid (phenylacetic acid) in the presence of an acid catalyst. orgoreview.com
Reaction with Acyl Chlorides: Phenylacetyl chloride can be reacted with cyclohex-1-en-1-ol, typically in the presence of a base to neutralize the HCl byproduct. orgoreview.com
Reaction with Acid Anhydrides: Phenylacetic anhydride can also serve as the acylating agent for cyclohex-1-en-1-ol. orgoreview.com
A notable example of a convergent synthesis for vinyl esters of aromatic carboxylic acids involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) to activate the carboxylic acid. e3s-conferences.org In this process, the carboxylic acid reacts with CDMT to form a highly reactive triazine ester, which then readily reacts with an enolizable species, conceptually similar to the enol form of cyclohexanone, or directly with a pre-formed enol acetate like vinyl acetate in a transesterification-type reaction. e3s-conferences.org A plausible convergent route for this compound would therefore be the esterification of cyclohex-1-en-1-ol with phenylacetic acid, activated by a suitable coupling agent.
Divergent Synthesis:
A divergent synthetic strategy begins with a common intermediate that can be elaborated into a variety of structurally related analogues. This approach is particularly valuable for creating a library of compounds for structure-activity relationship studies.
For the synthesis of this compound and its analogues, a divergent pathway could commence from a key intermediate such as a β-keto ester or a protected cyclohexanone derivative. For instance, α-vinylation of a phenylacetate ester equivalent could be a potential, though more complex, divergent route. acs.org
Optimization of Reaction Conditions for Yield and Selectivity
The efficiency of the synthesis of this compound is critically dependent on the careful optimization of reaction conditions. Key factors that have a significant impact are the solvent system, temperature, and the type and loading of the catalyst.
Impact of Temperature and Solvent Systems
The choice of solvent and the reaction temperature can profoundly influence the rate of reaction and the yield of the desired ester. Studies on the esterification of phenylacetic acid with various alcohols have demonstrated that non-polar solvents often lead to higher yields compared to polar solvents. nih.gov This is likely because polar solvents can solvate the reactants and intermediates in a way that may not be conducive to the transition state of the esterification reaction. nih.gov
For instance, in the esterification of phenylacetic acid with p-cresol, toluene (B28343) was found to be a superior solvent compared to more polar options like benzene, chlorobenzene, and 1,4-dioxane. nih.gov
Table 1: Effect of Solvent on the Esterification of Phenylacetic Acid
| Solvent | Polarity | Relative Yield (%) |
|---|---|---|
| Toluene | Non-polar | High |
| Benzene | Non-polar | Moderate |
| Chlorobenzene | Polar | Low |
| 1,4-Dioxane | Polar | Low |
Note: The relative yields are based on findings from the esterification of phenylacetic acid with p-cresol using a metal-exchanged montmorillonite catalyst. nih.gov
Influence of Catalyst Loading and Type
The catalyst is arguably one of the most important factors in the synthesis of esters. Both the type of catalyst and its concentration (loading) can have a dramatic effect on the yield and selectivity of the reaction.
A variety of catalysts can be employed for the esterification of phenylacetic acid, including homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid, as well as heterogeneous catalysts. researchgate.net In recent years, solid acid catalysts such as metal-exchanged montmorillonite nanoclays have gained attention due to their ease of separation, reusability, and often higher selectivity. nih.gov
Studies have shown that the catalytic activity of montmorillonite clays can be significantly enhanced by exchanging the native cations with various metal ions such as Al³⁺, Zn²⁺, Mn²⁺, Fe³⁺, and Cu²⁺. nih.gov Among these, Al³⁺-montmorillonite has been found to be a particularly active catalyst for the esterification of phenylacetic acid with p-cresol, likely due to its strong Brønsted acidity which facilitates the protonation of the carboxylic acid. nih.gov
The amount of catalyst used is also a crucial variable. An optimal catalyst loading exists for maximizing the conversion and selectivity. Insufficient catalyst will result in a slow reaction and low conversion, while an excessive amount may not lead to a proportional increase in yield and could complicate product purification.
Table 2: Effect of Different Metal-Cation Exchanged Montmorillonite Catalysts on the Esterification of Phenylacetic Acid
| Catalyst | Relative Yield of p-Cresyl Phenylacetate (%) |
|---|---|
| Al³⁺-montmorillonite | High |
| Zn²⁺-montmorillonite | Moderate |
| Mn²⁺-montmorillonite | Moderate |
| Fe³⁺-montmorillonite | Low |
| Cu²⁺-montmorillonite | Low |
Note: The relative yields are based on the esterification of phenylacetic acid with p-cresol. nih.gov
In addition to solid acid catalysts, modern synthetic methods for ester formation often rely on coupling reagents. For the synthesis of vinyl esters, activating agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) in the presence of a base such as N-methylmorpholine have proven effective. e3s-conferences.org The choice and stoichiometry of these reagents are critical for achieving high yields.
Advanced Spectroscopic Characterization Techniques in Structural Elucidation of Cyclohex 1 En 1 Yl Phenylacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the hydrogen and carbon framework of Cyclohex-1-en-1-yl phenylacetate (B1230308).
Proton (¹H) NMR Analysis
Proton NMR spectroscopy identifies the different chemical environments of hydrogen atoms within the molecule. The spectrum of Cyclohex-1-en-1-yl phenylacetate is expected to show distinct signals corresponding to the phenyl, benzylic, and cyclohexenyl moieties. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The phenyl group protons typically appear as a multiplet in the aromatic region, around 7.2-7.4 ppm. The two benzylic protons, being adjacent to the electron-withdrawing carbonyl group, are expected to resonate as a singlet around 3.6 ppm. Within the cyclohexene (B86901) ring, the vinylic proton (at C2) is the most deshielded, appearing as a multiplet around 5.8-6.0 ppm. The allylic protons (at C3 and C6) and the remaining aliphatic protons resonate at higher fields, between 1.5 and 2.2 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20-7.40 | Multiplet (m) | 5H |
| Vinylic (C=CH) | 5.80-6.00 | Multiplet (m) | 1H |
| Benzylic (CH₂-Ph) | 3.60 | Singlet (s) | 2H |
| Allylic (CH₂) | 2.00-2.20 | Multiplet (m) | 4H |
| Aliphatic (CH₂) | 1.50-1.80 | Multiplet (m) | 4H |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 NMR provides information about the carbon skeleton of the molecule. In the spectrum of this compound, the carbonyl carbon of the ester group is the most deshielded, with a characteristic chemical shift around 170 ppm. jcsp.org.pk The carbons of the phenyl ring and the cyclohexene double bond appear in the 120-151 ppm range. The enolic carbon (C1) attached to the ester oxygen is found at approximately 150.7 ppm, while the adjacent vinylic carbon (C2) resonates further upfield. jcsp.org.pk The benzylic carbon and the aliphatic carbons of the cyclohexene ring are observed at higher fields, typically below 80 ppm. jcsp.org.pkrsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 170.0 - 172.0 |
| Vinylic (C-O) | 150.0 - 152.0 |
| Aromatic (C-ipso) | 133.0 - 135.0 |
| Aromatic (CH) | 127.0 - 130.0 |
| Vinylic (CH) | 118.0 - 122.0 |
| Benzylic (CH₂) | 40.0 - 42.0 |
| Aliphatic (CH₂) | 20.0 - 30.0 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity. princeton.edusdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings (typically through 2-3 bonds). sdsu.edu For this compound, COSY would show correlations between the vinylic proton (C2-H) and the allylic protons on C3, as well as between adjacent aliphatic protons within the cyclohexene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (one-bond C-H coupling). sdsu.eduyoutube.com This allows for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range couplings between protons and carbons (typically over 2-4 bonds). sdsu.eduyoutube.com This is a powerful tool for connecting different parts of the molecule. Key HMBC correlations for confirming the structure would include the correlation from the benzylic protons (CH₂-Ph) to the carbonyl carbon (C=O) and the aromatic C-ipso carbon, and a crucial correlation from the vinylic proton (C2-H) to the enolic carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net It is particularly useful for determining stereochemistry and conformational details.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found in the range of 1735-1750 cm⁻¹. nist.govchemicalbook.com Other significant peaks include the C-O stretching vibration of the ester group, C=C stretching from both the aromatic ring and the cyclohexene ring, and various C-H stretching and bending vibrations. chemicalbook.comnist.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic & Vinylic | 3020-3100 | Medium |
| C-H Stretch | Aliphatic | 2850-2960 | Medium-Strong |
| C=O Stretch | Ester | 1735-1750 | Strong, Sharp |
| C=C Stretch | Alkene | 1650-1680 | Variable |
| C=C Stretch | Aromatic | ~1600, ~1500 | Medium |
| C-O Stretch | Ester | 1150-1250 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₆O₂), the molecular weight is 216.28 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 216.
The fragmentation pattern provides further structural confirmation. The ester linkage is a common site for cleavage. A primary fragmentation pathway involves the formation of a phenylacetyl acylium ion at m/z 119. This fragment can subsequently lose a carbonyl group (CO) to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, which is often a base peak for benzyl-containing compounds. researchgate.net Another significant fragment would correspond to the cyclohexenyl cation ([C₆H₉]⁺) at m/z 81, resulting from cleavage of the ester C-O bond. nih.govnih.gov
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 216 | Molecular Ion [M]⁺ | [C₁₄H₁₆O₂]⁺ |
| 119 | Phenylacetyl acylium ion | [C₆H₅CH₂CO]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 81 | Cyclohexenyl cation | [C₆H₉]⁺ |
Comprehensive Structural Assignment through Integrated Spectroscopic Data
The definitive structural elucidation of this compound is achieved by integrating the data from all spectroscopic techniques. IR spectroscopy confirms the presence of the key ester and unsaturated functional groups. chemicalbook.com Mass spectrometry establishes the correct molecular weight and confirms the existence of the phenylacetyl and cyclohexenyl structural units through its characteristic fragmentation pattern. researchgate.net
NMR spectroscopy provides the final, detailed picture. ¹H and ¹³C NMR identify all unique hydrogen and carbon environments. jcsp.org.pkrsc.org The connectivity of these atoms is then unequivocally established using 2D NMR. COSY maps out the proton-proton adjacencies within the cyclohexene ring, while HSQC links each proton to its directly bonded carbon. sdsu.edu Crucially, HMBC provides the long-range correlations that piece the entire puzzle together, for instance, by showing a correlation between the benzylic protons and the ester carbonyl carbon, and between the vinylic proton and the C1 carbon of the cyclohexene ring, thereby confirming the precise location of the ester linkage. princeton.eduresearchgate.net This synergistic approach allows for a complete and confident assignment of the molecule's structure.
Computational Chemistry Investigations of Cyclohex 1 En 1 Yl Phenylacetate
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, known as conformations.
Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For Cyclohex-1-en-1-yl phenylacetate (B1230308), this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.
Theoretical studies on related cyclic esters have demonstrated that methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G(d,p), can provide accurate geometries. researchgate.net The optimization process for Cyclohex-1-en-1-yl phenylacetate would begin with an initial guess of the molecular structure. The calculation would then iteratively refine this structure, lowering its total electronic energy until a stable conformation is reached. The final optimized structure represents a local or global energy minimum.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C=C (cyclohexene) | 1.34 Å |
| C-O (ester) | 1.36 Å | |
| C=O (ester) | 1.21 Å | |
| Bond Angle | C-O-C (ester) | 117° |
| C=C-C (cyclohexene) | 123° | |
| Dihedral Angle | C-C-O-C (ester) | 180° (anti-periplanar) |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of results obtained from geometry optimization calculations.
The cyclohexene (B86901) ring in this compound is known to adopt a half-chair conformation as its most stable form to relieve ring strain. researchgate.net Computational analysis can explore other possible conformations, such as the boat conformation, and determine their relative energies. For the ester linkage, rotation around the C-O single bond can lead to different conformers, often referred to as s-cis and s-trans (or syn-periplanar and anti-periplanar). The relative stability of these conformers is influenced by steric and electronic factors. ic.ac.uk
A conformational search can be performed by systematically rotating key dihedral angles and performing energy calculations for each resulting structure. The results of such an analysis would likely show that the half-chair conformation of the cyclohexene ring is significantly more stable than other possibilities. For the ester group, the planarity is favored due to delocalization of the lone pair on the oxygen atom with the carbonyl π-system. The s-trans (anti-periplanar) conformer is generally more stable for esters unless there is significant steric hindrance. ic.ac.uk
Table 2: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Relative Energy (kcal/mol) |
| Half-Chair (Cyclohexene), s-trans (Ester) | 0.00 |
| Boat (Cyclohexene), s-trans (Ester) | +5.5 |
| Half-Chair (Cyclohexene), s-cis (Ester) | +3.2 |
Note: The data in this table is hypothetical and based on typical energy differences observed in similar systems.
Electronic Structure and Bonding Analysis
Understanding the electronic structure provides insights into the reactivity and properties of a molecule. Natural Bond Orbital (NBO) analysis is a common computational technique used to study charge distribution, hybridization, and delocalization of electrons.
For this compound, an NBO analysis would likely reveal a significant delocalization of the lone pair electrons from the ester oxygen atom into the antibonding π* orbital of the carbonyl group. This interaction is responsible for the planarity of the ester group and contributes to its stability. The analysis would also provide information on the atomic charges, indicating that the carbonyl oxygen and carbon atoms are the most polarized centers, making the carbonyl carbon susceptible to nucleophilic attack.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also crucial for understanding reactivity. In this compound, the HOMO is likely to be located on the phenyl ring and the C=C double bond of the cyclohexene ring, which are the most electron-rich parts of the molecule. The LUMO is expected to be centered on the carbonyl group of the ester, which is the most electron-deficient site. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Reaction Pathway Modeling and Energetics
Computational chemistry can be used to model the mechanisms of chemical reactions, providing detailed information about the energy changes that occur as reactants are converted into products.
A transition state is a high-energy, transient structure that exists at the peak of the reaction energy profile. Identifying and characterizing the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods can locate transition state structures by searching for a first-order saddle point on the potential energy surface, which is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.
For a reaction involving this compound, such as its hydrolysis, computational modeling could be used to find the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. Frequency calculations are then performed to confirm that the located structure is indeed a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
A reaction coordinate is a parameter that represents the progress of a reaction. By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. This profile shows the energies of the reactants, transition state, any intermediates, and the products.
An Intrinsic Reaction Coordinate (IRC) calculation is often performed starting from the transition state structure to map out the reaction pathway connecting the reactants and products. This analysis provides a detailed picture of the geometric changes that occur during the reaction. For the hydrolysis of this compound, the IRC would show the approach of the water molecule, the formation of a tetrahedral intermediate, and the subsequent departure of the cyclohexenol (B1201834) moiety. The height of the energy barrier on this profile, known as the activation energy, is a key determinant of the reaction rate.
Table 3: Hypothetical Energy Profile for the Hydrolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Ester + H₂O) | 0.0 |
| Transition State | +15.2 |
| Tetrahedral Intermediate | -5.7 |
| Products (Carboxylic Acid + Alcohol) | -2.5 |
Note: The data in this table is hypothetical and represents a plausible energy profile for an ester hydrolysis reaction.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools to predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and characterization. Density Functional Theory (DFT) is a widely used method for calculating Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For this compound, the geometry of the molecule would first be optimized to find its lowest energy conformation. This is typically achieved using a functional such as B3LYP with a basis set like 6-31G(d). Following optimization, the NMR shielding tensors and vibrational frequencies can be calculated at the same or a higher level of theory.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate NMR isotropic shielding constants. These theoretical values are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). The predicted chemical shifts for both ¹H and ¹³C nuclei can aid in the assignment of experimental NMR spectra.
Infrared (IR) Frequencies: The vibrational frequencies are calculated from the second derivatives of the energy with respect to the nuclear coordinates. The resulting theoretical IR spectrum provides information about the characteristic vibrational modes of the molecule, such as C=O stretching, C-O stretching, C=C stretching, and various C-H bending and stretching vibrations. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
Table 1: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Assignment |
| ¹³C NMR Chemical Shift (ppm) | ~170 | Ester Carbonyl (C=O) |
| ~140 | Phenyl C (quaternary) | |
| ~135 | Cyclohexenyl C=C (quaternary) | |
| ~129 | Phenyl C-H | |
| ~128 | Phenyl C-H | |
| ~126 | Phenyl C-H | |
| ~125 | Cyclohexenyl C=C-H | |
| ~70 | Ester C-O | |
| ~42 | Phenyl-CH₂ | |
| ~28, 25, 22, 21 | Cyclohexenyl -CH₂- | |
| IR Frequencies (cm⁻¹) | ~1735 | C=O Stretch (Ester) |
| ~3060-3030 | Aromatic C-H Stretch | |
| ~3020 | Vinylic C-H Stretch | |
| ~2940-2860 | Aliphatic C-H Stretch | |
| ~1650 | C=C Stretch (Cyclohexene) | |
| ~1600, 1495 | C=C Stretch (Aromatic) | |
| ~1250-1150 | C-O Stretch (Ester) |
Note: These are illustrative values based on typical functional group regions and computational studies of similar compounds. Actual computational results would provide more precise values.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, which contains a rotatable ester group and a cyclohexene ring that can undergo conformational changes, MD simulations can provide significant insights into its conformational landscape.
The process involves solving Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the potential energy of the system. The simulation tracks the trajectory of each atom over time, allowing for the exploration of different conformations accessible to the molecule at a given temperature.
From the MD trajectory, a wealth of information can be extracted:
Identification of Stable Conformers: By analyzing the potential energy of the system over time, low-energy, stable conformations can be identified. For this compound, this would involve determining the preferred orientation of the phenylacetate group relative to the cyclohexene ring.
Conformational Transitions: The simulation can reveal the pathways and energy barriers for transitions between different conformers. This provides a dynamic picture of the molecule's flexibility.
Population of Conformers: By running the simulation for a sufficient length of time, the relative populations of the different conformers at equilibrium can be estimated using the Boltzmann distribution. This information is crucial for understanding which conformations are most likely to be observed experimentally.
Table 2: Hypothetical Conformational Analysis of this compound from Molecular Dynamics
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Population (%) |
| Conformer A (Global Minimum) | 0.00 | C=C-O-C=O: ~0 (syn-periplanar) | ~65 |
| Conformer B | 1.2 | C=C-O-C=O: ~180 (anti-periplanar) | ~25 |
| Conformer C | 3.5 | Phenyl-CH₂-C=O: gauche | ~10 |
Note: The dihedral angle C=C-O-C=O describes the rotation around the ester bond. The dihedral angle Phenyl-CH₂-C=O describes the rotation of the phenyl group. The values presented are hypothetical and serve to illustrate the type of data obtained from MD simulations.
Chemical Reactivity and Transformation Studies of Cyclohex 1 En 1 Yl Phenylacetate
Hydrolysis and Transesterification Reactions
The ester linkage in Cyclohex-1-en-1-yl phenylacetate (B1230308) is susceptible to nucleophilic attack, leading to hydrolysis or transesterification.
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield phenylacetic acid and cyclohex-1-en-1-ol. The latter, being an enol, is unstable and will tautomerize to its more stable keto form, cyclohexanone (B45756).
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.
Base-Catalyzed Hydrolysis (Saponification): This process involves the attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. brainly.com This reaction is irreversible as the resulting carboxylate anion (phenylacetate) is resonance-stabilized and shows little affinity for the alcoholate.
Transesterification: In the presence of an alcohol and a catalyst (acid or base), Cyclohex-1-en-1-yl phenylacetate can undergo transesterification. This reaction exchanges the original enol portion of the ester with a new alcohol. For instance, reacting the compound with methanol in the presence of an acid catalyst would yield methyl phenylacetate and cyclohex-1-en-1-ol (which would then tautomerize to cyclohexanone). Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for the methanolysis of phenyl acetate (B1210297) at ambient temperatures. cdnsciencepub.com
| Reaction | Reagents | Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Phenylacetic acid + Cyclohexanone |
| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat 2. H₃O⁺ | Phenylacetic acid + Cyclohexanone |
| Transesterification | R'OH, Acid or Base Catalyst | Phenylacetyl-OR' + Cyclohexanone |
Reactions of the Cyclohexene (B86901) Moiety
The double bond in the cyclohexene ring is electron-rich and readily undergoes addition and oxidation reactions.
Addition reactions are the most common transformations for the C=C double bond in the cyclohexene moiety. msu.edu These reactions break the pi (π) bond and form two new sigma (σ) bonds. masterorganicchemistry.com
Hydrogenation: Catalytic hydrogenation of the double bond in this compound results in the formation of cyclohexyl phenylacetate. This reaction typically involves the use of molecular hydrogen (H₂) and a metal catalyst such as palladium, platinum, or nickel. The reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond. msu.edu The hydrogenation of related cyclohexyl esters to produce cyclohexanol (B46403) is a well-established industrial process. researchgate.netrsc.org
Halogenation: The addition of halogens (e.g., Br₂ or Cl₂) across the double bond proceeds via a cyclic halonium ion intermediate. youtube.comyoutube.com The subsequent nucleophilic attack by the halide ion occurs from the side opposite to the halonium ion, resulting in an anti-addition product. youtube.comlibretexts.org For this compound, this would yield a dihalogenated cyclohexyl phenylacetate. For instance, reaction with bromine (Br₂) in an inert solvent like dichloromethane would yield (trans)-1,2-dibromocyclohexyl phenylacetate. youtube.com
| Reaction Type | Reagent | Product | Stereochemistry |
| Hydrogenation | H₂, Pd/C | Cyclohexyl phenylacetate | Syn-addition |
| Bromination | Br₂, CH₂Cl₂ | (trans)-1,2-Dibromocyclohexyl phenylacetate | Anti-addition |
| Chlorination | Cl₂, CH₂Cl₂ | (trans)-1,2-Dichlorocyclohexyl phenylacetate | Anti-addition |
| Hydrohalogenation | HBr | 1-Bromo-1-phenylacetoxycyclohexane | Markovnikov |
The electron-rich double bond of the cyclohexene ring is susceptible to oxidation by various reagents.
Epoxidation: Epoxidation involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide (or oxirane). masterorganicchemistry.com This reaction is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The epoxidation of this compound would yield 7-phenylacetoxy-7-oxabicyclo[4.1.0]heptane. The synthesis of cyclohexene oxide from cyclohexene is a well-documented process and can be achieved through various methods, including the use of hydrogen peroxide or molecular oxygen with suitable catalysts. wikipedia.orgresearchgate.net Epoxidation of esters containing a cyclohexene moiety is a known synthetic procedure. google.com
| Oxidizing Agent | Product |
| m-CPBA | 7-Phenylacetoxy-7-oxabicyclo[4.1.0]heptane |
| Peracetic acid | 7-Phenylacetoxy-7-oxabicyclo[4.1.0]heptane |
Under certain catalytic conditions, the cyclohexene ring can undergo dehydrogenation to form an aromatic ring or disproportionate to form both saturated and aromatic products.
Dehydrogenation: Catalytic dehydrogenation can convert the cyclohexene ring into a benzene ring, resulting in the formation of biphenyl-2-yl acetate. This aromatization is often achieved using palladium-based catalysts in the presence of a hydrogen acceptor or an oxidant. nih.gov
Disproportionation: In the absence of an external oxidant, cyclohexene derivatives can undergo disproportionation, where one molecule of the cyclohexene acts as a hydrogen donor and another as a hydrogen acceptor. nih.gov For this compound, this would lead to a mixture of cyclohexyl phenylacetate and phenyl phenylacetate. This reaction is also commonly catalyzed by palladium salts. rsc.org The disproportionation of cyclohexyl radicals into cyclohexane and benzene is a known process. rsc.org
| Process | Catalyst | Products |
| Dehydrogenation | Pd(II), O₂ | Biphenyl-2-yl acetate |
| Disproportionation | Pd(II) | Cyclohexyl phenylacetate + Phenyl phenylacetate |
Reactions Involving the Phenylacetate Moiety
The phenyl ring of the phenylacetate group can undergo electrophilic aromatic substitution.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comwikipedia.org The para product is generally favored over the ortho product due to reduced steric hindrance. brainly.com
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Cyclohex-1-en-1-yl (4-nitrophenyl)acetate |
| Bromination | Br₂, FeBr₃ | Cyclohex-1-en-1-yl (4-bromophenyl)acetate |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Cyclohex-1-en-1-yl (4-acetylphenyl)acetate |
Alpha-Carbon Reactivity and Enolate Chemistry
The reactivity of the alpha-carbon (α-carbon) in the phenylacetate portion of this compound is a defining feature of its chemistry. The hydrogen atoms attached to this carbon are acidic due to their position adjacent to a carbonyl group and a phenyl ring, which can stabilize the resulting negative charge.
Enolate Formation: The deprotonation of the α-carbon leads to the formation of a resonance-stabilized enolate anion. ucalgary.ca This reaction is typically achieved by using a strong, non-nucleophilic base to prevent competitive attack at the ester carbonyl. Lithium diisopropylamide (LDA) is a commonly employed base for this purpose, as it effectively removes the α-proton even at low temperatures, such as -78 °C, to quantitatively form the lithium enolate. masterorganicchemistry.com The pKa of the α-proton in esters like phenylacetate is typically around 25, making strong bases necessary for complete enolate formation. organic-chemistry.org
The formation of the enolate is a critical step, as it converts the otherwise moderately reactive α-carbon into a potent nucleophile. ucalgary.ca This enolate can then participate in a variety of carbon-carbon bond-forming reactions.
Reactions of the Enolate: Once formed, the enolate of this compound can react with a range of electrophiles. The most common of these reactions is alkylation, which involves the reaction of the enolate with an alkyl halide in an SN2 reaction. masterorganicchemistry.com This allows for the introduction of various alkyl groups at the α-position. Primary alkyl halides are typically the most effective electrophiles for this transformation. youtube.com
The table below illustrates the expected products from the alkylation of the this compound enolate with different electrophiles.
| Electrophile | Reagent | Expected Product |
| Methyl | Methyl Iodide (CH₃I) | Cyclohex-1-en-1-yl 2-phenylpropanoate |
| Ethyl | Ethyl Bromide (CH₃CH₂Br) | Cyclohex-1-en-1-yl 2-phenylbutanoate |
| Benzyl | Benzyl Bromide (BnBr) | Cyclohex-1-en-1-yl 2,3-diphenylpropanoate |
Beyond simple alkylation, the enolate can also react with other electrophiles such as aldehydes and ketones in aldol-type reactions, or with acyl chlorides to introduce an additional carbonyl group, leading to the formation of β-keto esters. organicchemistrytutor.com
Cleavage and Specific Rearrangement Processes
The enol ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions. Additionally, the molecule's structure allows for potential rearrangement reactions.
Cleavage of the Enol Ester: Hydrolysis of the ester bond is a common cleavage pathway. Under acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl carbon toward nucleophilic attack by water. masterorganicchemistry.com This process ultimately yields cyclohexanone and phenylacetic acid. The hydrolysis of enol esters under acidic catalysis can proceed through different mechanisms depending on the structure of the molecule and the reaction conditions. acs.org
Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This irreversible reaction produces phenylacetate and cyclohexanone (as its enolate, which is then protonated upon workup).
Rearrangement Processes: While this compound is not an allylic ester and thus does not undergo a classic Ireland-Claisen rearrangement, enol esters and related vinyl esters are known to participate in other types of sigmatropic rearrangements, often under thermal or photochemical conditions. wikipedia.orgwikipedia.org The Ireland-Claisen rearrangement specifically involves the nsf.govnsf.gov-sigmatropic rearrangement of silyl ketene acetals derived from allylic esters to form γ,δ-unsaturated carboxylic acids. organic-chemistry.orgwikipedia.orgnrochemistry.com Although the substrate itself is not an allyl ester, its enolate could theoretically be trapped as a silyl ketene acetal. However, the subsequent rearrangement would not follow the typical pathway due to the vinyl, rather than allyl, nature of the cyclohexenyl group.
Photochemical rearrangements, such as the photo-Fries rearrangement, are known for aryl esters and could be a potential transformation pathway for related structures under UV irradiation, leading to the migration of the acyl group. wikipedia.org
Development of Catalysts for Targeted Transformations
The selective transformation of this compound can be achieved through the use of specific catalysts that target its different functional groups.
Catalytic Hydrogenation: The carbon-carbon double bond in the cyclohexene ring can be selectively reduced through catalytic hydrogenation. Catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃) are commonly used for the hydrogenation of alkenes. The choice of catalyst and reaction conditions (temperature, pressure) can influence the stereoselectivity of the hydrogen addition. For instance, palladium catalysts are known to catalyze the hydrogenation of phenol derivatives to cyclohexanols. masterorganicchemistry.com
Catalytic Cleavage: While ester hydrolysis is typically promoted by stoichiometric acid or base, catalytic methods have been developed. Lewis acids or transition metal complexes can catalyze the cleavage of ester bonds under milder conditions. For example, copper(II) complexes have been shown to be effective catalysts for the hydrolysis of certain esters. nih.gov N,N-diarylammonium pyrosulfate has also been reported as an efficient catalyst for ester hydrolysis under solvent-free conditions. nrochemistry.com
Palladium-Catalyzed Cross-Coupling: The enol ester functionality can potentially participate in palladium-catalyzed cross-coupling reactions. The C-O bond of the enol ester can be activated by a palladium catalyst, allowing it to react with various coupling partners like boronic acids (Suzuki coupling) or organostannanes (Stille coupling). Such reactions on vinyl and enol derivatives provide a powerful method for forming new carbon-carbon bonds at the sp²-hybridized carbon of the cyclohexene ring. rsc.orgnih.govnih.gov
The table below summarizes potential catalytic transformations for this compound.
| Transformation | Target Functional Group | Catalyst Type | Potential Product |
| Hydrogenation | Cyclohexene C=C bond | Heterogeneous (e.g., Pd/C) | Cyclohexyl phenylacetate |
| Hydrolysis | Ester C-O bond | Metallo-catalysts (e.g., Cu(II)) | Phenylacetic acid, Cyclohexanone |
| Cross-Coupling | Enol Ester C-O bond | Homogeneous (e.g., Pd(PPh₃)₄) | 1-Aryl-1-cyclohexene |
Synthesis and Characterization of Cyclohex 1 En 1 Yl Phenylacetate Derivatives
Alkyl and Aryl Substitutions on the Phenylacetate (B1230308) Moiety
The introduction of alkyl and aryl substituents onto the phenylacetate portion of cyclohex-1-en-1-yl phenylacetate can be achieved through several synthetic strategies. A primary method involves the esterification of cyclohex-1-en-1-ol with a pre-functionalized phenylacetic acid derivative. This approach allows for a wide range of commercially available or synthetically accessible substituted phenylacetic acids to be incorporated into the final molecule.
For instance, the synthesis of ortho-substituted phenylacetic acid derivatives can be accomplished via a Suzuki coupling reaction between a suitable boronic acid and an appropriate coupling partner. This method has proven effective for generating a variety of substituted phenylacetic acids that can then be esterified to yield the desired this compound derivatives.
The reaction conditions for the esterification step are crucial to ensure high yields and prevent unwanted side reactions. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
| R Group on Phenyl Ring | Phenylacetic Acid Derivative | Esterification Method | Resulting Derivative |
| 4-Methyl | 4-Methylphenylacetic acid | DCC/DMAP | Cyclohex-1-en-1-yl 2-(p-tolyl)acetate |
| 4-Methoxy | 4-Methoxyphenylacetic acid | EDC/DMAP | Cyclohex-1-en-1-yl 2-(4-methoxyphenyl)acetate |
| 4-Chloro | 4-Chlorophenylacetic acid | Fischer Esterification | Cyclohex-1-en-1-yl 2-(4-chlorophenyl)acetate |
| 2-Fluoro | 2-Fluorophenylacetic acid | Yamaguchi Esterification | Cyclohex-1-en-1-yl 2-(2-fluorophenyl)acetate |
Modifications and Functionalization of the Cyclohexene (B86901) Ring
The cyclohexene ring offers multiple sites for functionalization, including the double bond and the allylic positions. These modifications can significantly impact the molecule's conformation and reactivity.
Introduction of Alkyl or Other Functional Groups
The introduction of alkyl or other functional groups onto the cyclohexene ring can be accomplished through various synthetic routes, often starting from a substituted cyclohexanone (B45756). For example, the reaction of substituted cyclohexanones with thioacetals or thiols in the presence of aluminum chloride can yield substituted cyclohex-1-enyl alkyl sulfides. rsc.org These sulfides can then be further manipulated to introduce other functionalities.
Palladium-catalyzed reactions have also emerged as powerful tools for the functionalization of cyclohexene systems. For instance, palladium-catalyzed carbocyclization of dienallenes can produce cis-1,4-disubstituted cyclohexenes with high diastereoselectivity. acs.org This methodology allows for the controlled introduction of substituents at specific positions on the cyclohexene ring.
Functionalization at Vinylic and Allylic Positions
Functionalization at the vinylic and allylic positions of the cyclohexene ring can be achieved through palladium-catalyzed cross-coupling reactions. For example, the palladium-catalyzed vinylation of cyclohexene derivatives using a directing-group strategy has been shown to produce vinylated cyclohexenes with excellent regio- and stereoselectivity. researchgate.net This approach often involves the use of a directing group to guide the catalyst to a specific C-H bond, enabling selective functionalization.
Allylic functionalization can also be achieved through various methods, including allylic oxidation followed by nucleophilic substitution. These reactions provide access to a wide range of derivatives with functional groups at the allylic position, which can serve as handles for further synthetic transformations.
Creation of Spiro or Fused Ring Systems
The cyclohexene ring of this compound can serve as a scaffold for the construction of more complex spiro or fused ring systems. One approach involves intramolecular cycloaddition reactions. For instance, a suitably functionalized cyclohexene derivative can undergo a Diels-Alder reaction to form a bicyclic system.
Palladium-catalyzed cycloisomerization of functionalized dienes represents another powerful strategy for the synthesis of fused ring systems. nih.gov These reactions proceed with high regio- and stereoselectivity, offering a versatile method for the construction of complex molecular architectures.
Asymmetric Synthesis and Separation of Stereoisomers and Enantiomers
The development of asymmetric syntheses of this compound derivatives is crucial for accessing enantiomerically pure compounds, which is often a prerequisite for applications in medicinal chemistry and materials science. One strategy involves the asymmetric synthesis of chiral cyclohexenones, which can then be converted to the desired ester. For example, a catalytic enantioselective isomerization of β,γ-unsaturated cyclohex-3-en-1-ones to the corresponding α,β-unsaturated chiral enones has been developed. nih.gov
Another approach is the enzymatic kinetic resolution of a racemic mixture of the final ester or an intermediate alcohol. Lipases are commonly used for this purpose, as they can selectively acylate one enantiomer of an alcohol, allowing for the separation of the two enantiomers. For instance, the kinetic resolution of 1-phenylethanol using Novozym 435 lipase has been successfully demonstrated, providing a model for the resolution of related cyclohexenol (B1201834) precursors. scirp.org
Furthermore, chiral lithium amides have been employed in domino reactions to generate chiral cyclohexane derivatives with high diastereoselectivity, which can be further elaborated to the target compounds. researchgate.net
| Method | Key Reagent/Catalyst | Stereochemical Outcome | Reference |
| Asymmetric Isomerization | Chiral Diamine Catalyst | Enantiomerically enriched cyclohexenone | nih.gov |
| Enzymatic Kinetic Resolution | Novozym 435 Lipase | Separation of enantiomers | scirp.org |
| Asymmetric Domino Reaction | Chiral Lithium Amide | Diastereomerically enriched cyclohexane derivative | researchgate.net |
Establishment of Structure-Reactivity Relationships in Derivatives
Understanding the relationship between the structure of a molecule and its reactivity is a fundamental goal of chemical research. For this compound derivatives, the nature and position of substituents on both the phenylacetate and cyclohexene moieties can have a profound impact on their chemical behavior.
For example, the electronic properties of substituents on the phenyl ring can influence the rate of reactions involving the ester group, such as hydrolysis or transesterification. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The steric and electronic properties of substituents on the cyclohexene ring can affect the accessibility and reactivity of the double bond and allylic positions. For instance, bulky substituents may hinder the approach of reagents to the double bond, while electron-donating or -withdrawing groups can alter its nucleophilicity or electrophilicity. Palladium-catalyzed C-H functionalization reactions, for instance, are highly sensitive to both steric and electronic effects, which can be exploited to achieve site-selective transformations. nih.gov
By systematically varying the substituents and studying the resulting changes in reactivity, it is possible to establish quantitative structure-reactivity relationships (QSRRs). These relationships are invaluable for the rational design of new derivatives with desired properties.
Advanced Applications of Cyclohex 1 En 1 Yl Phenylacetate and Its Derivatives in Chemical Research
Role as Intermediates in Complex Organic Synthesis
The structural features of Cyclohex-1-en-1-yl phenylacetate (B1230308) make it a potentially valuable intermediate in the multi-step synthesis of complex organic molecules. The enol ester group can be envisioned to participate in a variety of transformations, serving as a masked ketone or as a precursor to other functional groups. For instance, hydrolysis of the ester would yield cyclohexanone (B45756), a versatile building block in its own right. More nuanced applications could involve the direct transformation of the enol ester.
One of the key potential reactions is its participation in cycloaddition reactions . The electron-rich double bond of the cyclohexenyl moiety can act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic systems with a high degree of stereocontrol. fiveable.meyoutube.com The phenylacetate group, depending on the reaction conditions, could influence the stereochemical outcome of the cycloaddition.
Furthermore, the enol ester can undergo palladium-catalyzed allylic alkylation reactions , a powerful tool for carbon-carbon and carbon-heteroatom bond formation. acs.orgwikipedia.org In such a reaction, the phenylacetate group would act as a leaving group, allowing for the introduction of a wide range of nucleophiles at the allylic position of the cyclohexene (B86901) ring. The stereochemical outcome of these reactions is often controllable through the choice of chiral ligands on the palladium catalyst.
The following table illustrates the potential transformations of Cyclohex-1-en-1-yl phenylacetate as a synthetic intermediate:
| Reaction Type | Reagents and Conditions | Potential Product(s) | Synthetic Utility |
| Hydrolysis | H₃O⁺ or OH⁻ | Cyclohexanone | Access to a fundamental building block |
| Diels-Alder Reaction | Diene, heat or Lewis acid | Bicyclic lactones or carboxylic acids | Construction of complex polycyclic systems |
| Pd-catalyzed Allylic Alkylation | Pd(0) catalyst, nucleophile, ligand | Allylically substituted cyclohexenes | Stereoselective introduction of functional groups |
| Epoxidation/Rearrangement | m-CPBA, then Lewis acid | α-Acyloxy ketone | Synthesis of functionalized ketones organic-chemistry.org |
Utilization as Building Blocks for Natural Product Synthesis (e.g., Precursors to Cyclohexenylalanine Derivatives)
The cyclohexenyl moiety is a common structural motif in a variety of natural products. researchgate.netutexas.eduelsevierpure.comacs.org Therefore, this compound and its derivatives could serve as valuable chiral building blocks for the total synthesis of these complex molecules. A particularly intriguing application lies in the synthesis of unnatural amino acids , specifically cyclohexenylalanine derivatives.
The synthesis of such amino acids could be envisioned through several synthetic routes starting from this compound. For example, a palladium-catalyzed allylic amination could introduce a nitrogen functionality, which could then be further elaborated to the desired amino acid. springernature.comwm.edudigitellinc.comnih.govbioascent.com Alternatively, enzymatic resolution of a racemic mixture of a derivative of this compound could provide access to enantiomerically pure starting materials for the synthesis of chiral amino acids. researchgate.netacs.orgresearchgate.netmdpi.comgoogle.com
The incorporation of cyclohexenylalanine derivatives into peptides and proteins could lead to novel biological activities and provide tools for studying protein structure and function.
Below is a hypothetical synthetic sequence for the preparation of a cyclohexenylalanine derivative:
| Step | Transformation | Reagents and Conditions | Intermediate/Product |
| 1 | Allylic Amination | Pd(0) catalyst, PhthN-K, ligand | N-protected allylic amine |
| 2 | Deprotection | Hydrazine hydrate | Primary allylic amine |
| 3 | Oxidation and Protection | OsO₄, NaIO₄; then Boc₂O | Boc-protected amino aldehyde |
| 4 | Oxidation to Carboxylic Acid | NaClO₂ | Boc-protected cyclohexenylalanine |
Design and Development of Novel Reagents and Catalysts Based on the Molecular Scaffold
The rigid and well-defined structure of the cyclohexene ring in this compound provides a potential scaffold for the design of novel reagents and catalysts. By strategically functionalizing the cyclohexene ring, it may be possible to create chiral ligands for asymmetric catalysis or to develop new organocatalysts.
For instance, the introduction of phosphine (B1218219) groups onto the cyclohexene backbone could lead to the development of new chiral ligands for transition metal-catalyzed reactions, such as hydrogenation or allylic alkylation. The stereochemistry of the substituents on the ring would be crucial for inducing high levels of enantioselectivity.
Furthermore, the cyclohexenyl scaffold could be used to develop novel organocatalysts. For example, the introduction of amine or thiourea functionalities could lead to catalysts for asymmetric aldol or Michael reactions. The conformational rigidity of the cyclohexene ring could help in creating a well-defined chiral environment around the catalytic center, leading to high stereocontrol.
Probes for Mechanistic Studies in Broader Organic Reactions
Enol esters are known to be valuable probes for studying the mechanisms of various organic reactions. organic-chemistry.orgnih.govtutorchase.com The reactivity of the enol ester in this compound could be exploited to gain insights into reaction pathways. For example, the stereochemical outcome of reactions involving the enol ester can provide information about the geometry of transition states and the nature of reactive intermediates.
The phenylacetate group can also serve as a reporter group in certain mechanistic studies. Its spectroscopic properties could be used to monitor the progress of a reaction or to identify the formation of specific intermediates. Furthermore, isotopic labeling of the phenylacetate group could be employed to trace the fate of this fragment during a chemical transformation, providing valuable mechanistic information.
The following table outlines potential applications of this compound as a mechanistic probe:
| Reaction Studied | Information Gained | Method of Analysis |
| Cycloaddition Reactions | Stereochemical course of the reaction | NMR spectroscopy, X-ray crystallography |
| Palladium-catalyzed Reactions | Mechanism of oxidative addition and reductive elimination | Kinetic studies, isotopic labeling |
| Enzymatic Reactions | Substrate specificity and stereoselectivity of enzymes | Chiral chromatography, mass spectrometry |
An in-depth exploration of future research avenues and emerging challenges in the study of this compound reveals a landscape rich with opportunities for innovation and optimization. The following sections delineate key areas where scientific inquiry is poised to make significant contributions, from sustainable synthesis methodologies to the computational design of novel analogues.
Q & A
Q. What synthetic routes are available for Cyclohex-1-en-1-yl phenylacetate, and how can reaction yields be optimized?
this compound can be synthesized via esterification of phenylacetic acid with cyclohex-1-en-1-ol, using acid catalysts (e.g., sulfuric acid) or coupling reagents like DCC (dicyclohexylcarbodiimide). Evidence from phenylacetate production suggests carbonyl chloride-mediated synthesis (using CO, chloride, and NaOH with cobalt carbonyl catalysts) could also be adapted for this compound . To optimize yields:
- Monitor reaction kinetics via HPLC or GC-MS to identify optimal temperature (e.g., 60–80°C) and catalyst ratios.
- Purify using fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. How can the purity and structural integrity of this compound be validated?
- NMR Spectroscopy : Compare -NMR peaks to reference standards. For example, the cyclohexenyl group’s vinyl protons typically resonate at δ 5.6–6.2 ppm, while phenylacetate aromatic protons appear at δ 7.2–7.5 ppm .
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity >98%.
- Mass Spectrometry : Confirm molecular weight (theoretical ~230–250 g/mol) via ESI-MS or GC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of phenylacetate derivatives in cancer models?
Phenylacetate derivatives (e.g., sodium phenylacetate) induce apoptosis in cancer cells via:
- Cell cycle arrest : Downregulation of phosphorylated pRb and upregulation of p21, leading to G1 phase arrest .
- Apoptotic pathways : Reduced Bcl-2 expression and increased Bax/Bcl-2 ratio, promoting mitochondrial apoptosis .
- Gene modulation : Suppression of tumor growth factor-β2 and enhanced HLA class I expression, improving immune recognition . Experimental Design : Treat cancer cell lines (e.g., osteosarcoma, prostate) with this compound at 1–10 mM for 48–72 hours. Assess viability (MTT assay), apoptosis (Annexin V/PI flow cytometry), and protein expression (Western blot) .
Q. How does structural modification (e.g., cyclohexenyl vs. phenethyl groups) alter the pharmacokinetics of phenylacetate esters?
- Lipophilicity : Cyclohexenyl groups may enhance membrane permeability compared to phenethyl or cinnamyl derivatives, as measured via logP values (estimated ~2.5–3.0 using software like ChemAxon) .
- Metabolic Stability : Conduct liver microsome assays to compare esterase-mediated hydrolysis rates. Cyclohexenyl esters may exhibit slower degradation than aliphatic analogs .
- In Vivo Half-Life : Administer radiolabeled compounds in rodent models and quantify plasma concentrations via LC-MS/MS .
Q. What strategies resolve contradictions in reported bioactivity data for phenylacetate derivatives?
Discrepancies may arise from:
- Concentration-dependent effects : Low doses (≤5 mM) may induce cytostasis, while higher doses trigger apoptosis .
- Cell line variability : Androgen-sensitive (LNCaP) vs. refractory (PC3) prostate cells show differential responses to phenylacetates . Resolution : Standardize assays using identical cell lines, culture conditions, and drug formulations. Validate findings with orthogonal methods (e.g., RNA-seq alongside Western blotting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
